molecular formula C12H21BrO2 B13309593 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane

2-([(2-Bromocycloheptyl)oxy]methyl)oxolane

Katalognummer: B13309593
Molekulargewicht: 277.20 g/mol
InChI-Schlüssel: GDLDPOWKQUEGSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([(2-Bromocycloheptyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C12H21BrO2 and a molecular weight of 277.20 g/mol . This compound is characterized by the presence of a bromocycloheptyl group attached to an oxolane ring via an oxy-methyl linkage. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocycloheptanol with oxolane derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxy-methyl linkage .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-([(2-Bromocycloheptyl)oxy]methyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-([(2-Bromocycloheptyl)oxy]methyl)oxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane involves its interaction with specific molecular targets. The bromocycloheptyl group can participate in various binding interactions, while the oxolane ring provides stability and solubility. The compound can modulate biological pathways by acting as an inhibitor or activator of enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-([(2-Bromocycloheptyl)oxy]methyl)oxolane is unique due to its specific structure, which combines a bromocycloheptyl group with an oxolane ring. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Eigenschaften

Molekularformel

C12H21BrO2

Molekulargewicht

277.20 g/mol

IUPAC-Name

2-[(2-bromocycloheptyl)oxymethyl]oxolane

InChI

InChI=1S/C12H21BrO2/c13-11-6-2-1-3-7-12(11)15-9-10-5-4-8-14-10/h10-12H,1-9H2

InChI-Schlüssel

GDLDPOWKQUEGSG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(CC1)Br)OCC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.